molecular formula C18H16BrN5O3 B2646709 ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate CAS No. 1171755-92-2

ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B2646709
CAS No.: 1171755-92-2
M. Wt: 430.262
InChI Key: YDAKTANJBBDOIO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a pyridinyl-carbamoyl-4-bromophenyl substituent at position 1 of the pyrazole ring. The molecule includes an ethyl carboxylate group at position 4 and an amino group at position 3. This structure combines electron-withdrawing (carbamoyl, bromophenyl) and electron-donating (amino) groups, making it a candidate for diverse biological interactions, particularly in antibiotic adjuvant research . Its synthesis likely involves multi-step coupling reactions, as seen in related pyrazole derivatives .

Properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-bromophenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c1-2-27-18(26)14-10-22-24(16(14)20)15-8-3-11(9-21-15)17(25)23-13-6-4-12(19)5-7-13/h3-10H,2,20H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAKTANJBBDOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 5-[(4-bromophenyl)carbamoyl]pyridin-2-yl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory and pain-related conditions.

Key Findings:

  • PDE4 Inhibition: The compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), which is crucial for regulating inflammatory responses. Increased cyclic adenosine monophosphate (cAMP) levels due to PDE4 inhibition are associated with reduced activation of immune cells, making it beneficial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Therapeutic Applications of PDE4 Inhibitors

ConditionPotential Benefits
AsthmaReduced airway inflammation
COPDImproved lung function
Rheumatoid ArthritisDecreased joint inflammation
Multiple SclerosisModulation of immune response

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals.

Applications:

  • Pest Control: The compound enhances crop protection products by providing effective solutions against pests, contributing to sustainable agricultural practices.

Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in studying enzyme interactions and receptor binding.

Research Insights:

  • Enzyme Inhibition Studies: Its structural properties allow researchers to investigate its effects on various enzymes, aiding in understanding complex biological processes and potential drug interactions .

Case Study:
A study highlighted the use of pyrazole derivatives in exploring their antibacterial properties, demonstrating significant efficacy against various microbial strains .

Material Science

In material science, this compound is explored for developing new materials with enhanced properties.

Potential Applications:

  • Thermal Stability: Research indicates that compounds like this can improve the thermal stability of materials, making them suitable for high-performance applications.

Table 2: Material Properties Enhanced by Pyrazole Derivatives

PropertyImprovement Mechanism
Thermal StabilityStructural integrity at high temperatures
ConductivityEnhanced electron mobility

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Amino-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-71-8)

  • Molecular Weight : 310.15 g/mol (vs. ~434 g/mol for the target compound).
  • Key Differences : The absence of the pyridinyl-carbamoyl linker reduces steric bulk and hydrogen-bonding capacity. This may decrease solubility and target specificity compared to the target compound .

Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-68-3)

  • Structure : Fluorine replaces bromine on the phenyl ring.
  • Impact : Fluorine’s smaller size and higher electronegativity enhance metabolic stability but reduce lipophilicity (logP ~2.1 vs. ~3.5 for bromine). This compound may exhibit better bioavailability but weaker hydrophobic interactions .

Pyridinyl and Heterocyclic Derivatives

Ethyl 5-Amino-1-(6-Bromopyridin-2-yl)-1H-Pyrazole-4-Carboxylate (Compound 56, )

  • Activity : Demonstrated efficacy as an antibiotic adjuvant against Acinetobacter baumannii. The direct bromine substitution may enhance halogen bonding with bacterial targets compared to the carbamoyl-linked bromophenyl group in the target compound .

Ethyl 5-Methyl-1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-Pyrazole-4-Carboxylate

  • Structure : Trifluoromethyl (CF₃) group on pyridine.
  • Properties: CF₃’s strong electron-withdrawing effect increases resistance to oxidative metabolism. The methyl group at pyrazole-C5 may sterically hinder interactions compared to the amino group in the target compound .

Benzothiazole and Complex Heterocycles

Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 957264-74-3)

  • Structure : Benzothiazole replaces pyridinyl-carbamoyl.
  • Impact : The benzothiazole’s extended π-system enhances stacking interactions but increases molecular weight (302.35 g/mol). Reduced solubility may limit its utility in aqueous environments .

Comparative Data Table

Compound Name Substituent at Pyrazole-N1 Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound 5-[(4-Bromophenyl)carbamoyl]pyridin-2-yl ~434 Amino, Carbamoyl, Bromophenyl Antibiotic adjuvant (hypothesized)
Ethyl 5-Amino-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate 4-Bromophenyl 310.15 Amino, Bromophenyl Intermediate in drug synthesis
Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate 4-Fluorophenyl 249.24 Amino, Fluorophenyl Enhanced metabolic stability
Ethyl 5-Amino-1-(6-Bromopyridin-2-yl)-1H-Pyrazole-4-Carboxylate 6-Bromopyridin-2-yl ~335 Bromopyridinyl Antibiotic adjuvant (tested)
Ethyl 5-Methyl-1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-Pyrazole-4-Carboxylate 5-(Trifluoromethyl)pyridin-2-yl ~314 CF₃, Methyl High electronegativity, metabolic resistance

Research Findings and Implications

  • Antibiotic Adjuvant Potential: Pyrazole derivatives with halogenated aryl groups (e.g., bromine, fluorine) show promise in combating resistant pathogens . The target compound’s carbamoyl linker may improve target specificity by enabling hydrogen bonding with bacterial enzymes.
  • Synthetic Complexity : The carbamoyl-linked pyridinyl-bromophenyl group in the target compound likely requires additional coupling steps compared to direct aryl substitutions, impacting scalability .
  • Solubility vs. Lipophilicity : The carbamoyl group in the target compound may enhance aqueous solubility relative to purely aromatic substituents (e.g., benzothiazole), though this requires experimental validation .

Biological Activity

Ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents to form the pyrazole ring and the subsequent introduction of functional groups. The compound's structure is characterized by a pyrazole core with an amino group and a carboxylate moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including ethyl 5-amino compounds, exhibit notable antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance, a study demonstrated that certain pyrazole carboxamides displayed significant inhibitory effects on tumor cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory and Antibacterial Properties

Ethyl 5-amino derivatives have also been evaluated for their anti-inflammatory and antibacterial activities. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and exhibit effective antibacterial properties against various pathogens. In vitro assays have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Antifungal Activity

The antifungal efficacy of pyrazole derivatives has been documented in several studies. Ethyl 5-amino derivatives were tested against phytopathogenic fungi and exhibited moderate to excellent antifungal activity. The mechanism often involves the inhibition of fungal growth by interfering with cellular processes .

Structure-Activity Relationship (SAR)

The SAR studies of ethyl 5-amino derivatives reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. For example, the presence of bromine on the phenyl ring enhances antitumor activity, while variations in the carboxylate group can affect solubility and bioavailability. Understanding these relationships aids in the rational design of more potent derivatives .

Case Studies

  • Antitumor Efficacy : A specific derivative demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promise in combination therapies with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Another study highlighted the compound's ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Antifungal Testing : In a series of experiments against seven fungal strains, one derivative exhibited superior antifungal activity compared to standard treatments, showcasing its potential in agricultural applications .

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazole-pyridine-carboxamide core of this compound?

Methodological Answer:
The synthesis involves multi-step optimization:

Pyrazole Formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole ring. Substituents at position 1 (pyridine-linked carboxamide) require regioselective functionalization .

Pyridine Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-bromophenyl carbamoyl group. Use Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O with K₃PO₄ as a base for coupling reactions .

Carboxamide Linkage : React the pyridine intermediate with 4-bromophenyl isocyanate in anhydrous THF under N₂, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Optimization Parameters :

  • Temperature control (60–80°C for cyclocondensation).
  • Solvent polarity adjustments to enhance regioselectivity.

Basic: How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazole C4-carboxylate: δ ~160–165 ppm (carbonyl carbon).
    • Pyridin-2-yl substituent: Distinct aromatic splitting (e.g., doublet of doublets for H3 and H5 protons) .
  • IR : Confirm carboxamide linkage via N-H stretching (3200–3350 cm⁻¹) and C=O bands (1680–1700 cm⁻¹) .
  • XRD : Resolve regiochemistry of substituents (e.g., pyridine vs. pyrazole orientation) using single-crystal diffraction. Refinement with SHELXTL software ensures precise bond-length validation .

Advanced: How do steric and electronic effects influence the regioselectivity of pyrazole functionalization in this compound?

Methodological Answer:

  • Steric Effects : Bulky substituents at pyrazole-N1 (e.g., pyridine-carboxamide) direct electrophilic substitution to C3/C5 positions. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., ester at C4) deactivate the pyrazole ring, favoring nucleophilic attacks at C4. Monitor reaction progress via LC-MS to detect intermediates .
    Case Study : In similar pyrazole-carboxylates, substituting pyridine with electron-deficient aryl groups increased reaction yields by 20–30% due to enhanced electrophilicity at C5 .

Advanced: What computational models predict the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PyRx to model interactions. The pyridine-carboxamide moiety often targets ATP-binding pockets in kinases.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxamide group and kinase residues (e.g., Glu91 in p38 MAPK) .
  • QSAR : Correlate Hammett constants (σ) of substituents (e.g., 4-Br vs. 4-Cl) with IC₅₀ values to optimize bioactivity .

Advanced: How to address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation :
    • Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays). Account for membrane permeability differences using logP calculations (ClogP ~2.5 for this compound) .
    • Control for solvent effects (e.g., DMSO concentration ≤0.1% v/v).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time .

Advanced: What strategies optimize the hydrolysis stability of the ethyl carboxylate group under physiological conditions?

Methodological Answer:

  • Pro-drug Design : Replace ethyl with tert-butyl esters to slow esterase cleavage. Monitor hydrolysis rates via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • pH Stability Studies : Incubate the compound in buffers (pH 4–8) at 37°C. Carboxylate esters degrade faster at alkaline pH (>7.4), requiring formulation in enteric coatings .

Basic: How to purify this compound and validate its purity for in vitro studies?

Methodological Answer:

  • Purification : Use flash chromatography (silica gel, 230–400 mesh) with a hexane/ethyl acetate (7:3) gradient. Confirm purity (>95%) via HPLC (UV detection at 254 nm) .
  • Validation :
    • Elemental analysis (C, H, N) within ±0.4% of theoretical values.
    • HRMS (ESI+) to confirm molecular ion [M+H]⁺ with <5 ppm error .

Advanced: What are the synthetic bottlenecks in scaling up this compound for preclinical trials?

Methodological Answer:

  • Key Challenges :
    • Low yields (<40%) in Suzuki couplings due to Pd catalyst poisoning. Switch to Pd(OAc)₂ with SPhos ligand for improved turnover .
    • Carboxamide hydrolysis during storage. Lyophilize the compound under N₂ and store at -20°C in amber vials .
  • Process Optimization :
    • Replace column chromatography with recrystallization (ethanol/H₂O) for cost-effective scale-up.

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